Methyl 2-(3-{[2-(methoxycarbonyl)phenyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(3-{[2-(methoxycarbonyl)phenyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)thiophene-3-carboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its IUPAC name and InChI code. For a similar compound, the IUPAC name is “methyl 3- [ ( { [2- (methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate” and the InChI code is "1S/C16H15NO5S2/c1-21-15 (19)10-5-3-4-6-12 (10)24-9-13 (18)17-11-7-8-23-14 (11)16 (20)22-2/h3-8H,9H2,1-2H3, (H,17,18)" .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, physical form, and safety information. For a similar compound, the molecular weight is 365.43, and it is a solid .Scientific Research Applications
Synthesis Methodologies
The compound is utilized in the preparation of substituted methyl o-nitrophenyl sulfides through nucleophilic substitution reactions. These methodologies focus on generating a series of compounds with potential applications in pharmaceuticals and materials science. Dudová et al. (2002) elaborated on the base-catalyzed ring closure mechanisms involving similar molecular structures, leading to the creation of complex thiophene derivatives with specific functional groups (Dudová, Částek, Macháček, & Šimůnek, 2002).
Material Development
In the development of advanced materials, the compound serves as a precursor in synthesizing polymers with unique properties. For example, polyimides derived from thiophenyl-substituted benzidines, where similar chemical functionalities are employed, show promising applications due to their high refractive indices, low birefringence, and good thermomechanical stabilities. These properties are crucial for developing high-performance optical materials and coatings (Tapaswi et al., 2015).
Precursor in Complex Molecule Creation
The compound's role extends to being a key intermediate in synthesizing biologically active molecules and potential drug candidates. For instance, the kinetic resolution of dihydropyridine derivatives using enzyme catalysis demonstrates the compound's utility in creating enantiomerically enriched products with significant biological activities. This approach highlights the potential of using such compounds in pharmaceutical synthesis, where enantioselectivity is crucial for drug efficacy (Andzans et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-[3-(2-methoxycarbonylphenyl)sulfanyl-2,5-dioxopyrrolidin-1-yl]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6S2/c1-24-17(22)10-5-3-4-6-12(10)27-13-9-14(20)19(15(13)21)16-11(7-8-26-16)18(23)25-2/h3-8,13H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEANLSVWAOXHAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.